Cas no 2225141-35-3 (1-oxa-6-azaspiro3.4octane, acetic acid)
1-oxa-6-azaspiro3.4octane, acetic acid Chemical and Physical Properties
Names and Identifiers
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- 1-Oxa-6-azaspiro[3.4]octane acetate
- 1-oxa-6-azaspiro3.4octane, acetic acid
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- Inchi: 1S/C6H11NO.C2H4O2/c1-3-7-5-6(1)2-4-8-6;1-2(3)4/h7H,1-5H2;1H3,(H,3,4)
- InChI Key: DFOSWHFJYRPMBZ-UHFFFAOYSA-N
- SMILES: O1CCC21CNCC2.OC(C)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 136
- Topological Polar Surface Area: 58.6
1-oxa-6-azaspiro3.4octane, acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1707829-0.05g |
1-oxa-6-azaspiro[3.4]octane, acetic acid |
2225141-35-3 | 85% | 0.05g |
$252.0 | 2023-09-20 | |
| Enamine | EN300-1707829-0.1g |
1-oxa-6-azaspiro[3.4]octane, acetic acid |
2225141-35-3 | 85% | 0.1g |
$376.0 | 2023-09-20 | |
| Enamine | EN300-1707829-0.25g |
1-oxa-6-azaspiro[3.4]octane, acetic acid |
2225141-35-3 | 85% | 0.25g |
$538.0 | 2023-09-20 | |
| Enamine | EN300-1707829-0.5g |
1-oxa-6-azaspiro[3.4]octane, acetic acid |
2225141-35-3 | 85% | 0.5g |
$847.0 | 2023-09-20 | |
| Enamine | EN300-1707829-1.0g |
1-oxa-6-azaspiro[3.4]octane, acetic acid |
2225141-35-3 | 85% | 1g |
$1086.0 | 2023-06-04 | |
| Enamine | EN300-1707829-2.5g |
1-oxa-6-azaspiro[3.4]octane, acetic acid |
2225141-35-3 | 85% | 2.5g |
$2127.0 | 2023-09-20 | |
| Enamine | EN300-1707829-5.0g |
1-oxa-6-azaspiro[3.4]octane, acetic acid |
2225141-35-3 | 85% | 5g |
$3147.0 | 2023-06-04 | |
| Enamine | EN300-1707829-10.0g |
1-oxa-6-azaspiro[3.4]octane, acetic acid |
2225141-35-3 | 85% | 10g |
$4667.0 | 2023-06-04 | |
| Aaron | AR01FL4J-50mg |
1-oxa-6-azaspiro[3.4]octane acetic acid |
2225141-35-3 | 91% | 50mg |
$372.00 | 2025-02-14 | |
| Aaron | AR01FL4J-100mg |
1-oxa-6-azaspiro[3.4]octane acetic acid |
2225141-35-3 | 91% | 100mg |
$542.00 | 2025-02-14 |
1-oxa-6-azaspiro3.4octane, acetic acid Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 1-oxa-6-azaspiro3.4octane, acetic acid
Introduction to 1-oxa-6-azaspiro3.4octane, acetic acid (CAS No: 2225141-35-3) and Its Emerging Applications in Chemical Biology
The compound 1-oxa-6-azaspiro3.4octane, acetic acid (CAS No: 2225141-35-3) represents a fascinating molecule with a unique spirocyclic structure that has garnered significant attention in the field of chemical biology and drug discovery. This bicyclic system, characterized by an oxygen and nitrogen atom embedded within a spirocyclic framework, exhibits intriguing physicochemical properties that make it a promising candidate for various therapeutic applications.
The molecular architecture of 1-oxa-6-azaspiro3.4octane, acetic acid combines elements of both heterocyclic chemistry and spirocyclic systems, which are known for their ability to mimic the conformational flexibility of biologically relevant molecules. The presence of an acetic acid moiety further enhances its potential as a pharmacophore by providing a polar functional group that can interact with biological targets. This combination of structural features has positioned the compound as a subject of intense research interest, particularly in the development of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding interactions of 1-oxa-6-azaspiro3.4octane, acetic acid with various biological targets. Studies have shown that this compound exhibits high affinity for certain enzymes and receptors, suggesting its potential as an inhibitor or modulator in drug design. The spirocyclic core of the molecule is particularly noteworthy, as it can adopt multiple conformations that may facilitate binding to complex biological systems.
One of the most compelling aspects of 1-oxa-6-azaspiro3.4octane, acetic acid is its ability to serve as a scaffold for the development of derivatives with enhanced biological activity. Researchers have employed structure-based drug design strategies to modify the core spirocyclic system, leading to the identification of novel compounds with improved pharmacokinetic profiles and target specificity. These derivatives are being evaluated in preclinical studies for their potential therapeutic efficacy in various diseases.
The synthesis of 1-oxa-6-azaspiro3.4octane, acetic acid presents unique challenges due to its complex three-dimensional structure. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been particularly useful in constructing the spirocyclic core with high precision. These advancements have not only facilitated the production of the parent compound but also enabled the synthesis of its derivatives for further exploration.
In the realm of chemical biology, 1-oxa-6-azaspiro3.4octane, acetic acid has been investigated for its potential role in modulating biological pathways associated with inflammation and neurodegeneration. Preliminary studies suggest that this compound can interact with key signaling molecules involved in these pathways, potentially leading to new therapeutic strategies. The ability of 1-oxa-6-azaspiro3.4octane, acetic acid to cross the blood-brain barrier is also an attractive feature for developing treatments targeting central nervous system disorders.
The growing interest in 1-oxa-6-azaspiro3.4octane, acetic acid has spurred collaborative efforts between academic institutions and pharmaceutical companies to explore its full therapeutic potential. These partnerships are leveraging cutting-edge technologies such as high-throughput screening and artificial intelligence-driven drug discovery platforms to accelerate the identification of novel applications for this compound. The integration of experimental data with computational predictions has provided valuable insights into the mechanisms by which 1-oxa-6-azaspiro3.4octane, acetic acid exerts its biological effects.
As research on 1-oxa-6-azaspiro3.4octane, acetic acid progresses, it is expected that new therapeutic modalities will emerge based on this versatile scaffold. The compound's unique structural features and promising biological activity make it a cornerstone in the quest for innovative treatments across multiple disease areas. Continued investigation into its mechanisms of action and interactions with biological targets will further solidify its role as a key player in modern drug discovery.
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